REACTION_SMILES
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[NH2:1][c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[c:11]1([S:17](=[O:18])(=[O:19])[Cl:20])[cH:12][cH:13][cH:14][cH:15][cH:16]1.[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1)[S:17]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)(=[O:18])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(NS(=O)(=O)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |